BenchChemオンラインストアへようこそ!

Ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate (CAS 1454848-49-7) is a brominated pyrazole-4-carboxylate ester building block with molecular formula C₈H₁₁BrN₂O₂ and molecular weight 247.09 g/mol. The compound bears a bromine substituent at the pyrazole 5-position, an N1-ethyl group, and an ethyl ester at the 4-position.

Molecular Formula C8H11BrN2O2
Molecular Weight 247.092
CAS No. 1454848-49-7
Cat. No. B2451185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate
CAS1454848-49-7
Molecular FormulaC8H11BrN2O2
Molecular Weight247.092
Structural Identifiers
SMILESCCN1C(=C(C=N1)C(=O)OCC)Br
InChIInChI=1S/C8H11BrN2O2/c1-3-11-7(9)6(5-10-11)8(12)13-4-2/h5H,3-4H2,1-2H3
InChIKeyGQGTUNKIAGTVEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-Bromo-1-ethyl-1H-pyrazole-4-carboxylate (CAS 1454848-49-7): Core Physicochemical and Procurement-Relevant Profile for a Brominated Pyrazole Ester Building Block


Ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate (CAS 1454848-49-7) is a brominated pyrazole-4-carboxylate ester building block with molecular formula C₈H₁₁BrN₂O₂ and molecular weight 247.09 g/mol [1]. The compound bears a bromine substituent at the pyrazole 5-position, an N1-ethyl group, and an ethyl ester at the 4-position. Its computed XLogP3 of 1.8, zero hydrogen bond donors, and topological polar surface area (TPSA) of 44.1 Ų distinguish it from the N1-unsubstituted (N1-H) analog [1][2]. The compound is supplied at ≥95% purity (HPLC/GC) and is classified under GHS as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) . It serves primarily as a versatile synthetic intermediate for constructing more complex pyrazole-containing molecules through cross-coupling and nucleophilic substitution at the C5–Br position [3].

Why Ethyl 5-Bromo-1-ethyl-1H-pyrazole-4-carboxylate Cannot Be Casually Substituted by N1-H, N1-Methyl, or 3-Bromo Pyrazole-4-carboxylate Analogs


Substituting ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate with its closest in-class analogs introduces measurable, consequential deviations in lipophilicity, hydrogen-bonding capacity, polar surface area, and cross-coupling reactivity that propagate into divergent downstream molecular properties, synthetic yields, and biological profiles. The N1-ethyl group eliminates the N–H hydrogen bond donor present in the N1-H analog (CAS 1353100-91-0), reducing TPSA from 55.0 to 44.1 Ų and increasing XLogP3 from 1.5 to 1.8 [1][2]. Compared to the N1-methyl analog (CAS 105486-72-4; XLogP3 = 1.5), the ethyl group provides an additional ~0.3 logP unit increase [3]. The 5-bromo regiochemistry confers distinct steric and electronic properties relative to the 3-bromo regioisomer (CAS 1399663-96-7), directly affecting Pd-catalyzed cross-coupling efficiency and site-selectivity [4]. These non-interchangeable physicochemical properties make generic substitution scientifically indefensible without re-validation of each downstream synthetic step and biological assay.

Quantitative Differentiation Evidence: Ethyl 5-Bromo-1-ethyl-1H-pyrazole-4-carboxylate vs. Closest Pyrazole-4-carboxylate Analogs


XLogP3 Lipophilicity Advantage Over N1-H and N1-Methyl Analogs: A 0.3 logP Unit Increase with Concomitant TPSA Reduction

Ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate (CAS 1454848-49-7) exhibits an XLogP3 of 1.8, which is 0.3 logP units higher than both the N1-H analog (CAS 1353100-91-0, XLogP3 = 1.5) and the N1-methyl analog (CAS 105486-72-4, XLogP3 = 1.5) [1][2][3]. This ~2-fold increase in lipophilicity (ΔlogP = +0.3) is accompanied by elimination of the N1-H hydrogen bond donor (HBD = 0 vs. 1) and a reduction of TPSA from 55.0 to 44.1 Ų relative to the N1-H analog [1][2]. Both changes are directionally favorable for passive membrane permeation and align with established drug-likeness guidelines (Veber's rules: TPSA < 140 Ų, rotatable bonds ≤ 10) [4].

Lipophilicity Drug-likeness Membrane permeability

Boiling Point Reduction vs. N1-H Analog: 27.4 °C Lower Facilitates Purification and Handling

The predicted boiling point of ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate is 303.7 ± 22.0 °C, which is 27.4 °C lower than that of the N1-H analog (ethyl 5-bromo-1H-pyrazole-4-carboxylate, CAS 1353100-91-0) at 331.1 ± 22.0 °C (at 760 mmHg) . This lower boiling point is attributable to the absence of intermolecular N–H···N or N–H···O hydrogen bonding networks present in the N1-H analog. The density also differs: 1.51 ± 0.1 g/cm³ for the target compound vs. 1.7 ± 0.1 g/cm³ for the N1-H analog .

Physicochemical properties Purification Process chemistry

Bromo Substituent Advantage Over Iodo in Suzuki-Miyaura Cross-Coupling: Reduced Dehalogenation Side Reaction

In a direct head-to-head comparison of halogenated aminopyrazoles in the Suzuki-Miyaura cross-coupling reaction, Jedinák et al. (J. Org. Chem. 2017) demonstrated that bromo- and chloro-substituted pyrazoles are superior to iodopyrazoles due to a significantly reduced propensity for the undesired dehalogenation side reaction [1]. Although this study was conducted on aminopyrazoles rather than the exact target compound, the finding constitutes a strong class-level inference for 5-bromopyrazole-4-carboxylates: the C5–Br bond provides an optimal balance of oxidative addition reactivity at Pd(0) and resistance to premature dehalogenation compared to the C5–I bond. The bromine atom in the target compound thus serves a dual role as both a synthetic handle for cross-coupling diversification and a leaving group with controlled reactivity [1][2].

Cross-coupling Suzuki-Miyaura Synthetic efficiency

Regiochemical Differentiation: 5-Bromo vs. 3-Bromo Isomer — Steric and Electronic Accessibility for Cross-Coupling

The target compound bears bromine at the pyrazole 5-position, whereas the regioisomer ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate (CAS 1399663-96-7) bears bromine at the 3-position [1]. In the 5-bromo isomer, the C–Br bond is adjacent to the N1-ethyl substituent and is spatially separated from the 4-COOEt group. In the 3-bromo isomer, the C–Br bond is directly adjacent to the 4-COOEt ester, creating a different steric and electronic environment that alters Pd(0) oxidative addition kinetics and coupling partner approach trajectories [2]. Literature on site-selective Suzuki-Miyaura reactions of polybrominated pyrazoles demonstrates that the first oxidative addition consistently occurs at the 5-position, confirming its higher steric accessibility [3]. Both isomers share identical molecular formula (C₈H₁₁BrN₂O₂), molecular weight (247.09 g/mol), and computed XLogP3 (1.8), making them indistinguishable by bulk properties but functionally non-interchangeable in synthetic applications [1].

Regiochemistry Cross-coupling selectivity Structure-activity relationship

High-Value Application Scenarios for Ethyl 5-Bromo-1-ethyl-1H-pyrazole-4-carboxylate (CAS 1454848-49-7) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Optimized Passive Membrane Permeability

The XLogP3 of 1.8, zero H-bond donors, and TPSA of 44.1 Ų make ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate the preferred pyrazole-4-carboxylate scaffold for constructing compound libraries intended for cell-based phenotypic screening or targets requiring intracellular access [1]. Compared to the N1-H analog (XLogP3 = 1.5, HBD = 1, TPSA = 55.0 Ų) or N1-methyl analog (XLogP3 = 1.5), the target compound provides a built-in lipophilicity advantage without introducing additional hydrogen bond donors, reducing the need for downstream lipophilic capping groups that risk inflating molecular weight and LogP beyond drug-like space [1][2]. The 5-bromo position serves as a diversification point for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling to introduce aryl, heteroaryl, alkynyl, or amine substituents [3].

Process Chemistry Scale-Up Where Distillation-Based Purification Is Required

The predicted boiling point of 303.7 °C — 27.4 °C below that of the N1-H analog — provides a meaningful operational window for distillation-based purification or solvent removal under reduced pressure with reduced thermal degradation risk [1]. The lower density (1.51 vs. 1.7 g/cm³ for the N1-H analog) also affects solvent partitioning and phase separation behavior during aqueous workup at scale [1][2]. These properties support procurement of this specific compound for multi-step synthesis campaigns where intermediate purification by distillation is planned, as opposed to the higher-boiling N1-H or N1-methyl analogs.

Site-Selective C5 Diversification Without Competing C3 Reactivity in Polyfunctional Pyrazole Synthesis

The 5-bromo regioisomer positions the reactive halogen at the sterically most accessible site of the pyrazole ring, while the 4-ester and N1-ethyl groups remain orthogonal [1]. Literature precedent on tribromopyrazole Suzuki-Miyaura chemistry demonstrates that position 5 undergoes oxidative addition first, enabling sequential site-selective cross-coupling strategies [2]. This regiochemical feature supports procurement of the 5-bromo isomer (rather than the 3-bromo isomer, CAS 1399663-96-7) for synthetic routes requiring predictable, high-yielding first-step diversification at C5, followed by subsequent functionalization at other positions.

Agrochemical Intermediate Development Leveraging Bromo-Substituted Pyrazole-4-carboxylate Patent Chemistry

The patent literature (e.g., CN114057686A) establishes bromo-pyrazole carboxylic esters as critical intermediates for bisamide insecticides such as cyantraniliprole and tetrachlorantraniliprole [1]. While these patent examples primarily describe 3-bromo-1-(pyridin-2-yl)-pyrazole-5-carboxylates, the general methodology is applicable to 5-bromo-1-ethyl-pyrazole-4-carboxylate scaffolds for next-generation analog programs. The target compound's N1-ethyl and 5-bromo substitution pattern aligns with SAR exploration of the N1-substituent in insecticidal diamides, where the ethyl group may provide an optimal balance of lipophilicity and metabolic stability relative to N1-H or N1-methyl variants [1].

Quote Request

Request a Quote for Ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.